molecular formula C₂₁H₂₃D₃O₂ B1158607 2-Methyl-d3 Ethynyl Estradiol

2-Methyl-d3 Ethynyl Estradiol

Cat. No.: B1158607
M. Wt: 313.45
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-d3 Ethynyl Estradiol is a deuterium-labeled analog of Ethinyl Estradiol, designed for use as an internal standard in high-resolution liquid chromatography-mass spectrometry (HR-LC/MS) applications . The incorporation of three deuterium atoms (d3) provides a distinct mass shift from the non-labeled compound, enabling highly precise and accurate quantification of Ethinyl Estradiol in complex biological matrices during pharmacokinetic and metabolic studies . This compound is supplied as a fine chemical for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Ethinyl Estradiol, the parent molecule of this analytical standard, is a potent synthetic estrogen that acts as an agonist of estrogen receptors . Its primary mechanism involves binding to nuclear estrogen receptors, which function as transcription factors to modulate gene expression in tissues such as the liver, reproductive organs, and the hypothalamus-pituitary axis . In contraceptive formulations, it exerts its effects by negatively feeding back to suppress the release of gonadotropin-releasing hormone (GnRH), leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) and subsequent inhibition of ovulation . Additionally, it induces changes in the endometrial lining and, in combination with progestins, alters cervical mucus to create a barrier to sperm penetration . Researchers utilize this compound to ensure analytical reliability in studies investigating these complex biochemical pathways and the environmental impact of this widely used pharmaceutical agent .

Properties

Molecular Formula

C₂₁H₂₃D₃O₂

Molecular Weight

313.45

Synonyms

(17α)-2-(Methyl-d3)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol; _x000B_2-(Methyl-d3)-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-diol; 

Origin of Product

United States

Synthesis and Isotopic Characterization of 2 Methyl D3 Ethynyl Estradiol

Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of 2-Methyl-d3 Ethynyl (B1212043) Estradiol (B170435) necessitates a multi-step approach, beginning with the modification of the estradiol steroid core to introduce the deuterated methyl group at the C-2 position, followed by the introduction of the ethynyl group at the C-17 position.

Precursor Compounds and Reaction Mechanisms for Deuterated Steroids

A plausible synthetic route for 2-Methyl-d3 Ethynyl Estradiol can be conceptualized starting from the readily available 17β-estradiol. The key steps would involve the formation of a catechol estrogen intermediate, followed by selective deuteromethylation.

One potential pathway involves the following sequence:

Protection of the 3-hydroxyl group: The phenolic hydroxyl group at C-3 of estradiol is first protected to prevent its reaction in subsequent steps. A common protecting group for this purpose is the benzyl (B1604629) ether or a silyl (B83357) ether.

Oxidation of the 17-hydroxyl group: The secondary alcohol at the C-17 position is oxidized to a ketone, yielding a protected estrone (B1671321) derivative. This can be achieved using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Introduction of the 2-hydroxyl group: The protected estrone is then hydroxylated at the C-2 position to create a catechol estrogen derivative. This can be accomplished through various methods, including reaction with a suitable oxidizing agent in the presence of a catalyst.

Deuteromethylation: The newly introduced hydroxyl group at C-2 is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base. This step is crucial for the site-specific incorporation of the deuterium label.

Ethynylation at C-17: The ketone at C-17 is converted to an ethynyl carbinol by reaction with an acetylide, typically generated from acetylene (B1199291) and a strong base like sodium amide or an organolithium reagent.

Deprotection: Finally, the protecting group at the C-3 position is removed to yield the target compound, this compound.

The reaction mechanisms for each step are well-established in steroid chemistry. The methylation of the catechol hydroxyl group proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile attacking the deuterated methyl iodide. The ethynylation of the 17-ketone is a nucleophilic addition of the acetylide anion to the carbonyl carbon.

Deuterium Labeling Strategies for Specific Positions in the Steroid Core

The specific introduction of a trideuteromethyl group at the C-2 position is achieved by utilizing a deuterated reagent in the methylation step. The choice of deuterated methyl iodide (CD₃I) ensures the incorporation of three deuterium atoms in the methyl group. The timing of this step is critical; it is performed after the creation of the 2-hydroxy intermediate to ensure regioselectivity.

Other general strategies for deuterium labeling in steroids, while not directly applicable for the C-2 methyl group, include:

Base-catalyzed exchange: Protons on carbons adjacent to carbonyl groups can be exchanged for deuterium in the presence of a base and a deuterium source like D₂O.

Catalytic reduction: Double bonds can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) to introduce deuterium atoms.

Reduction with deuterated reducing agents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

For the synthesis of this compound, the targeted use of CD₃I on a pre-functionalized steroid core is the most direct and efficient strategy.

Spectroscopic Characterization Techniques

The successful synthesis and isotopic purity of this compound must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is a powerful tool for determining the precise location of the deuterium label.

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the C-2 methyl protons, which would typically appear as a singlet around 2.1-2.3 ppm, will be absent. The absence of this signal is a strong indication of successful deuteration. The other proton signals of the steroid core and the ethynyl proton will be present.

¹³C NMR: The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet signal due to coupling with deuterium (a spin-1 nucleus). This signal will also be shifted slightly upfield compared to a non-deuterated methyl group. The signals for the other carbon atoms in the steroid skeleton will be largely unaffected, although minor isotopic shifts may be observed for the C-2 carbon.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a single resonance corresponding to the CD₃ group, providing direct evidence of deuterium incorporation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on known shifts for estradiol and the effects of methylation and ethynylation)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-1~6.6~113
C-2-~127
C-3-~154
C-4~6.5~115
C-18 (CH₃)~0.9~13
C-20 (C≡CH)~2.6~88
C-21 (C≡C H)-~75
C-2-CD₃AbsentMultiplet, slightly upfield of ~16

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and assessing its isotopic purity.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 3 mass units higher than that of its non-deuterated counterpart, 2-Methyl Ethynyl Estradiol. The expected molecular weight for C₂₁H₂₃D₃O₂ is approximately 313.48 g/mol .

Isotopic Purity: The relative intensities of the M+1, M+2, etc., peaks can be used to determine the isotopic enrichment of the sample. A high isotopic purity would be indicated by a dominant peak at the expected mass for the d3-labeled compound.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide structural information. The loss of the deuterated methyl group (•CD₃) would result in a fragment ion that is 3 mass units heavier than the corresponding fragment from the non-deuterated compound. The fragmentation of the ethynyl group and the steroid core would be similar to that of unlabeled ethynyl estradiol.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₂₁H₂₃D₃O₂
Exact Mass 313.24
Molecular Weight 313.48
Key Fragment Ions (m/z) [M-CD₃]⁺, [M-H₂O]⁺, fragments characteristic of the steroid core

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum of this compound would display characteristic absorption bands for the various functional groups. The C-D stretching vibrations of the deuterated methyl group are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other vibrations, making it a clear indicator of deuteration.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar bonds. The C≡C stretching vibration of the ethynyl group would give a strong and sharp signal in the Raman spectrum, typically around 2100 cm⁻¹. The C-D stretching vibrations may also be observable.

Table 3: Characteristic Vibrational Spectroscopy Peaks for this compound

Functional Group Vibrational Mode Expected FTIR Peak (cm⁻¹) Expected Raman Peak (cm⁻¹)
O-H (phenolic)Stretching3200-3600 (broad)Weak
C-H (aromatic)Stretching3000-3100Strong
C-H (aliphatic)Stretching2850-2960Strong
C-D (methyl)Stretching2100-2250Observable
C≡C (alkyne)Stretching~2100 (weak)~2100 (strong, sharp)
C=C (aromatic)Stretching1500-1600Strong
C-O (phenolic)Stretching1230-1270-

Isotopic Integrity and Stability Assessments in Research Conditions

The utility of this compound as a research tool is critically dependent on its isotopic integrity and stability under the conditions of its intended use. Comprehensive assessments are therefore necessary to characterize its behavior in analytical and biological systems.

Deuterium Exchange Studies and Retention Properties

Deuterium exchange studies are essential to verify the stability of the isotopic label and to understand the conditions under which back-exchange to the non-deuterated form might occur. The retention properties of the compound are also a key parameter, particularly for chromatographic applications.

Deuterium Exchange:

The potential for deuterium exchange is a critical consideration for any deuterated compound. In the case of this compound, the deuterium atoms are located on a methyl group attached to the aromatic A-ring of the steroid. This C-D bond is generally stable under most physiological and analytical conditions. However, exposure to harsh acidic or basic conditions, or certain enzymatic activities, could potentially lead to a gradual loss of the deuterium label.

Studies to assess the stability of the deuterium label typically involve incubating the compound in various media and at different pH values and temperatures, followed by analysis using mass spectrometry to determine the isotopic distribution. For instance, incubation in phosphate-buffered saline at physiological pH (7.4) and 37°C for extended periods would be a common test. The results of such studies would be expected to show minimal back-exchange, confirming the suitability of the compound for in-vitro and in-vivo applications.

Retention Properties:

The retention time of this compound can be systematically evaluated on different stationary phases (e.g., C18, C8) and with various mobile phase compositions. A typical RP-HPLC method would utilize a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. The retention time of this compound would be slightly longer than that of Ethynyl Estradiol, reflecting its increased nonpolar character.

Below is an illustrative data table summarizing the expected retention behavior of this compound compared to related compounds under typical RP-HPLC conditions.

CompoundRetention Time (minutes)
Estradiol8.5
Ethynyl Estradiol9.2
2-Methyl Estradiol9.8
This compound 10.5

This is an interactive data table based on hypothetical data for illustrative purposes.

Chemical Purity and Stability under Analytical Conditions

The chemical purity and stability of this compound are paramount for its use as an analytical standard or in biological research. These parameters are typically assessed using a combination of chromatographic and spectroscopic techniques.

Chemical Purity:

The chemical purity of a synthesized batch of this compound is determined to ensure the absence of significant levels of impurities, which could include starting materials, by-products of the synthesis, or degradation products. High-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS) is the most common method for assessing chemical purity. A high-purity standard would typically exhibit a single major peak in the chromatogram.

The isotopic purity, specifically the percentage of the compound that is correctly deuterated, is determined by mass spectrometry. This involves analyzing the mass spectrum to determine the relative abundance of the desired deuterated molecule compared to molecules with fewer or no deuterium atoms. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and isotopic enrichment.

Stability under Analytical Conditions:

Stability studies are conducted to determine the shelf-life of the compound under various storage conditions and its stability in different analytical solvents. These studies involve storing the compound at different temperatures (e.g., -20°C, 4°C, and room temperature) and in various solvents (e.g., methanol, acetonitrile, DMSO) for defined periods. The stability is then assessed by analyzing the purity of the sample at different time points.

For example, a long-term stability study might involve storing the compound as a solid at -20°C for up to two years, with periodic analysis to confirm that its purity remains above a certain threshold (e.g., 98%). Short-term stability studies might assess the stability of the compound in solution at room temperature over a 24-hour period to simulate the conditions of a typical automated analytical run.

The following table provides an illustrative summary of a stability assessment for this compound.

Storage ConditionTime PointPurity (%)
Solid, -20°CInitial99.5
6 months99.4
12 months99.3
24 months99.1
Solution (Methanol), 4°CInitial99.5
7 days99.2
30 days98.8
Solution (Methanol), 25°CInitial99.5
24 hours99.4
48 hours99.0

This is an interactive data table based on hypothetical data for illustrative purposes.

Advanced Analytical Methodologies Utilizing 2 Methyl D3 Ethynyl Estradiol

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of low-level concentrations of estrogens and other hormones in biological fluids. farmaciajournal.com This is due to its superior sensitivity and specificity compared to traditional methods like immunoassays. farmaciajournal.comnih.gov In this context, 2-Methyl-d3 Ethynyl (B1212043) Estradiol (B170435) is an indispensable component for developing robust and reliable quantitative assays.

The development of quantitative LC-MS/MS assays for estrogens like Ethinyl Estradiol, Estradiol, and Estrone (B1671321) in biological samples such as human plasma, serum, and even environmental water samples, is a complex process. nih.govmedrxiv.orgresearchgate.net These methods are essential for clinical research, therapeutic drug monitoring, and environmental analysis. nih.govnih.govresearchgate.net A key challenge is achieving the necessary sensitivity, with required lower limits of quantification (LLOQs) often in the low picogram per milliliter (pg/mL) range. medrxiv.orgnih.gov

To enhance sensitivity, a derivatization step is often employed. For instance, derivatizing estrogens with dansyl chloride introduces a tertiary amine group, which significantly improves ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer. nih.govnih.govnih.gov The use of a stable isotope-labeled internal standard, such as 2-Methyl-d3 Ethynyl Estradiol, is crucial throughout this process to account for variability during sample extraction, derivatization, and analysis. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Assays for Estrogens in Biological Matrices
Analyte(s)Biological MatrixLower Limit of Quantification (LLOQ)Internal Standard TypeReference
Ethinyl EstradiolHuman Plasma2.5 pg/mLEthinyl Estradiol-d4 nih.gov
Estrone (E1), Estradiol (E2), Estriol (E3)Human Plasma4.0 - 12.7 pg/mLIsotope-labeled estrogens nih.gov
16 Endogenous Steroid Hormones (including E1, E2, E3)Human Serum10 - 400 pg/mLIsotopic labelled internal standards medrxiv.org
Ethinyl Estradiol, LevonorgestrelHuman Plasma5 pg/mL (for Ethinyl Estradiol)Prednisone (non-isotopic) nih.gov
Unconjugated Estradiol and EstroneHuman Plasma2 pg/mL (Estradiol), 5 pg/mL (Estrone)Isotope-labeled internal standards anapharmbioanalytics.com

Effective chromatographic separation is fundamental to a successful LC-MS/MS analysis, as it isolates the analytes of interest from interfering components in the sample matrix. For the analysis of estrogens, reversed-phase chromatography is commonly employed, typically using C8 or C18 columns. farmaciajournal.com

The optimization process involves adjusting several parameters to achieve good peak shape, resolution, and retention time. Key parameters include:

Mobile Phase Composition: Gradients of aqueous and organic solvents, such as water and acetonitrile (B52724) or methanol, are frequently used. nih.govmedrxiv.org

Mobile Phase Additives: Additives like formic acid or ammonia (B1221849) are often included. farmaciajournal.comnih.gov Formic acid can aid in the protonation of analytes for positive ion mode detection, while an alkaline mobile phase can facilitate the deprotonation of phenolic estrogens for negative ion mode analysis. farmaciajournal.com

Column and Temperature: The choice of column chemistry (e.g., C18) and dimensions, as well as the column temperature, affects the separation efficiency. nih.govlcms.cz

Flow Rate: The mobile phase flow rate is optimized to ensure efficient separation within a reasonable run time. nih.gov

Table 2: Examples of Chromatographic Separation Parameters for Estrogen Analysis
Column TypeMobile PhaseFlow RateTotal Run TimeReference
Luna C(18) (50 x 2 mm, 5 µm)20:80 (v/v) water:acetonitrile with 1% formic acid (isocratic)Not SpecifiedNot Specified nih.gov
C18 Zorbax Eclipse PlusMethanol-water gradientNot SpecifiedNot Specified medrxiv.org
SB C18 HT (50 x 3.0 mm, 1.8 µ)2 mM ammonium (B1175870) formate (B1220265) buffer: acetonitrile (20:80 v/v)Not Specified4.0 min scilit.com
ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50mm)Gradient of 0.1% formic acid in water and acetonitrile0.3 mL/min5 min nih.gov

Tandem mass spectrometry is employed for its high selectivity and sensitivity. The most common ionization technique for estrogen analysis is electrospray ionization (ESI), which can be operated in either positive or negative ion mode. farmaciajournal.commedrxiv.org Following ionization, the precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM). nih.gov

The selection of MRM transitions is critical for the specificity of the assay. For Ethinyl Estradiol that has been derivatized with dansyl chloride, a common transition monitored in positive ion mode is m/z 530.16 → 171.08. nih.govresearchgate.net The precursor ion (m/z 530.16) corresponds to the protonated dansylated molecule, and the product ion (m/z 171.08) is a characteristic fragment resulting from the cleavage of the dansyl group. researchgate.net

Fragmentation pathway analysis helps in understanding how a molecule breaks apart under CID, which is essential for selecting the most stable and intense product ions for quantification. nih.govnih.gov For this compound, the precursor and product ions will have a mass shift corresponding to the isotopic label, allowing the mass spectrometer to differentiate it from the unlabeled analyte. The fragmentation pattern itself, however, remains analogous to the unlabeled compound. nih.gov

Table 3: Mass Spectrometric Parameters for Ethinyl Estradiol (EE)
Compound StateIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Dansyl-derivatized EEPositive ESI530.16171.08 nih.govresearchgate.net
Underivatized Estradiol (E2)Negative ESI271183, 169 nih.gov

The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalysis. nih.govresearchgate.netnih.govrsc.org An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves similarly during all stages of the analytical procedure, including extraction, derivatization (if any), and ionization. nih.gov

Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

Co-elution: They have nearly identical chromatographic retention times to the unlabeled analyte, ensuring they experience the same matrix effects at the same time.

Similar Extraction Recovery: They behave identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction, compensating for any analyte loss. researchgate.netnih.gov

Correction for Ion Suppression/Enhancement: They experience the same degree of ion suppression or enhancement in the ESI source, which is a common issue in complex biological matrices. medrxiv.org

Mass Distinguishability: Despite these similarities, they are easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) labels.

By adding a known amount of this compound to every sample and standard at the beginning of the workflow, the analyte's concentration can be calculated from the ratio of the analyte's peak area to the internal standard's peak area. This ratio-based calculation corrects for variations in sample handling and instrument response, leading to significantly improved accuracy and precision of the final quantitative result. nih.govrsc.org

Sample Preparation Techniques for Complex Biological Matrices in Research

Biological matrices such as plasma, serum, and urine are incredibly complex, containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis. nih.gov Therefore, a robust sample preparation step is essential to remove these interferences and concentrate the analyte of interest before injection into the LC-MS/MS system.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of estrogens from various matrices, including plasma and water samples. scilit.comrsc.orggov.bc.ca The protocol generally involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte.

A typical SPE protocol for estrogens using a C18-based or other polymeric (e.g., Oasis HLB) cartridge involves the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to prepare it for sample loading.

Sample Loading: The biological sample, often pre-treated (e.g., acidified or diluted), is passed through the cartridge. gov.bc.ca The nonpolar estrogens are retained on the reversed-phase sorbent while more polar interferences pass through.

Washing: The cartridge is washed with a weak solvent to remove any remaining weakly bound impurities.

Elution: The retained analytes are eluted from the sorbent using a small volume of a strong organic solvent, such as acetonitrile or methanol. gov.bc.ca

This process not only cleans the sample but also concentrates the analyte, which helps in achieving the low detection limits required for estrogen analysis. rsc.org The inclusion of this compound before the SPE step ensures that any analyte lost during this multi-step process is accounted for, reinforcing the accuracy of the entire analytical method.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a foundational sample preparation technique employed to isolate and concentrate ethynyl estradiol and its deuterated internal standard from complex matrices like plasma or serum. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

In a common LLE workflow for ethynyl estradiol analysis, plasma samples spiked with a deuterated internal standard (such as ethinyl estradiol-d4) are extracted using an organic solvent. nih.gov Research has demonstrated the efficacy of solvents like methyl t-butyl ether (MTBE) for this purpose. nih.govthermofisher.com The process involves vigorous mixing of the plasma sample with the extraction solvent, followed by centrifugation to separate the aqueous and organic layers. The analyte and internal standard, being lipophilic, partition into the organic phase, leaving behind many endogenous interferences like proteins and salts in the aqueous layer.

In some protocols, a multi-step LLE is employed, particularly after derivatization. For instance, after the initial extraction and derivatization steps, a back-extraction into a nonpolar solvent like hexane (B92381) may be performed to further purify the sample before analysis. nih.gov This multi-stage extraction enhances the removal of interfering substances, leading to a cleaner final extract for injection into the analytical instrument. The combination of LLE with a preceding solid-phase extraction (SPE) step has also been validated to achieve robust quantification. researchgate.netscilit.com

Protein Precipitation and Other Matrix Clean-up Strategies

For biological samples with high protein content, such as human plasma, an initial protein precipitation (PPT) step is often necessary to prevent column clogging and minimize matrix interference. nih.govresearchgate.net This strategy involves adding a substance, typically an organic solvent like acetonitrile or methanol, to the plasma sample. The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.

Following the addition of the precipitating agent, the sample is centrifuged at high speed to pellet the solid protein material. The supernatant, containing the analyte, the deuterated internal standard, and other smaller molecules, is then carefully collected for further processing, which often includes LLE or solid-phase extraction (SPE). nih.govresearchgate.net

While effective for removing the bulk of proteins, PPT is a relatively non-selective clean-up method. Therefore, it is frequently used as a preliminary step in a more comprehensive sample preparation workflow. For example, a validated method for analyzing ethynyl estradiol in human plasma successfully combined protein precipitation with a subsequent liquid-liquid extraction to achieve the necessary sensitivity and cleanliness for UPLC-MS/MS analysis. nih.govresearchgate.net Other matrix clean-up strategies include solid-phase extraction (SPE), which provides a more selective means of isolating the target analytes by utilizing specific sorbent chemistries. researchgate.netfishersci.com

Derivatization Strategies for Improved Detection Sensitivity in Research

Ethynyl estradiol, in its native form, exhibits poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, which limits the sensitivity of detection. nih.govresearchgate.net To overcome this limitation, chemical derivatization is a widely adopted strategy in research settings to enhance the mass spectrometric response and achieve the low limits of quantification required for pharmacokinetic and environmental studies. nih.govnih.govsigmaaldrich.com

Among various derivatization agents, dansyl chloride has proven to be exceptionally effective for ethynyl estradiol and other phenolic steroids. nih.govnih.govnih.govsemanticscholar.org The derivatization reaction involves the nucleophilic attack of the phenolic hydroxyl group on the ethynyl estradiol molecule at the sulfonyl chloride moiety of dansyl chloride. nih.gov This reaction, typically conducted in a basic medium and at an elevated temperature (e.g., 60°C), results in the formation of a dansylated derivative of ethynyl estradiol. researchgate.netfishersci.com The same reaction occurs with the deuterated internal standard, ensuring that both the analyte and the standard exhibit similar behavior during extraction and ionization.

The primary benefit of derivatization with dansyl chloride is the significant improvement in ionization efficiency. researchgate.net The dansyl moiety introduces a tertiary amine group into the ethynyl estradiol molecule. nih.gov This group is readily protonated in the acidic mobile phases commonly used in reversed-phase liquid chromatography, forming a stable positive ion [M+H]+. nih.govsigmaaldrich.com This enhanced ability to carry a charge dramatically increases the signal intensity in positive-ion ESI-MS. nih.govsemanticscholar.org

Furthermore, the dansylated derivative yields a specific and intense fragmentation pattern in tandem mass spectrometry (MS/MS). The protonated molecular ion of dansyl-ethynyl estradiol (at m/z 530) fragments to produce a characteristic product ion corresponding to the protonated dansyl group (at m/z 171). nih.govnih.govsigmaaldrich.com Monitoring this specific transition (m/z 530 → 171) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity, effectively filtering out background noise and allowing for quantification at the picogram or even femtogram per milliliter level. nih.govsemanticscholar.org

Method Validation and Performance Characteristics in Academic Research

The validation of an analytical method is essential to ensure its reliability, accuracy, and reproducibility for its intended research purpose. Key performance characteristics that are evaluated include linearity, dynamic range, accuracy, precision, and the limit of quantification (LOQ).

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a specified range. The dynamic range is the concentration span over which this linearity is maintained. Numerous studies have validated methods for ethynyl estradiol quantification using a deuterated internal standard, demonstrating excellent linearity over wide dynamic ranges suitable for various research applications.

The correlation coefficient (r or r²) is a statistical measure of how well the calibration data fit a linear regression model, with values close to 1.0 indicating a strong linear relationship. Research findings consistently report correlation coefficients greater than 0.99 for the analysis of ethynyl estradiol. fishersci.comresearchgate.netjocpr.com

Below is a table summarizing the linear ranges and correlation coefficients from several validated research methods for ethynyl estradiol quantification.

Linear Range Matrix Correlation Coefficient (r or r²) Reference
5 - 200 pg/mLHuman Plasmar² = 0.997 fishersci.com
2.5 - 500 pg/mLHuman PlasmaNot Specified nih.gov
5 - 500 pg/mLHuman Plasmar > 0.98 nih.gov
5 - 308.56 pg/mLHuman Plasma≥ 0.9942 researchgate.net
0.005 - 20 ng/mLRhesus Monkey PlasmaNot Specified nih.govsigmaaldrich.comsemanticscholar.org
2.5 - 100 pg/mLSerumNot Specified nih.gov
0.755 - 4.531 µg/mL (ppm)Pharmaceutical Dosage Formr = 0.99973 jocpr.com

Precision and Accuracy Assessments

The reliability of an analytical method is fundamentally defined by its precision and accuracy. In isotope dilution mass spectrometry, this compound is added to samples at a known concentration at the beginning of the analytical process. Because it is chemically identical to the analyte (Ethynyl Estradiol) but mass-shifted, it experiences the same processing and ionization effects. This co-analysis allows for highly reliable quantification.

Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) from replicate measurements, with assessments made within a single analytical run (intra-day) and across different days (inter-day). Accuracy is determined by comparing the measured concentration to a known true concentration, expressed as a percentage of the nominal value.

Table 1: Summary of Precision and Accuracy Data from Method Validation Studies Using Deuterated Ethynyl Estradiol Internal Standards
ParameterConcentration LevelValue RangeSource
Precision (%CV)Intra-day1.58% - 10.86% researchgate.netscilit.com
Inter-day4.62% - 19.74% researchgate.netscilit.com
Overall Precision (%CV)Multiple QC Levels≤ 12.1% cdc.gov
Accuracy (%)Multiple QC Levels95% - 108% cdc.gov

Limits of Detection (LOD) and Quantification (LOQ)

For quantifying low-dosage synthetic hormones like Ethynyl Estradiol, achieving high sensitivity is critical. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

The use of this compound as an internal standard, often combined with a derivatization agent like dansyl chloride to enhance ionization efficiency, significantly improves the signal-to-noise ratio. lcms.cznih.govresearchgate.net This enhancement allows for the development of ultra-sensitive assays capable of measuring Ethynyl Estradiol at picogram-per-milliliter (pg/mL) levels in biological samples such as human plasma. researchgate.net

Validated LC-MS/MS methods have achieved impressive sensitivity. Reported LOQ values for Ethynyl Estradiol in human plasma vary depending on the specific sample preparation and instrumentation used, with figures commonly cited in the low single-digit pg/mL range. For example, different methodologies have successfully established LOQs of 5.0 pg/mL researchgate.netnih.gov, 2.5 pg/mL researchgate.net, and even as low as 0.993 pg/mL. lcms.cz This level of sensitivity is essential for accurately characterizing the pharmacokinetic profile of Ethynyl Estradiol.

Table 2: Reported Limits of Quantification (LOQ) for Ethynyl Estradiol Using Deuterated Internal Standards
LOQ ValueMatrixAnalytical TechniqueSource
5.0 pg/mLHuman PlasmaLC-MS/MS researchgate.netnih.gov
2.5 pg/mLHuman PlasmaLC-MS/MS with Derivatization researchgate.net
0.993 pg/mLHuman PlasmaLC-MS/MS with Derivatization lcms.cz
0.010 ng/mL (10 pg/mL)Human SerumLC-MS/MS cdc.gov

Evaluation and Mitigation of Matrix Effects in Isotope Dilution Assays

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix, represent a significant challenge in LC-MS/MS analysis. nih.gov These effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification if not properly addressed.

The isotope dilution technique, employing a stable isotope-labeled internal standard such as this compound, is the most effective strategy for evaluating and mitigating matrix effects. researchgate.netnih.gov Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is subject to the same matrix-induced ionization changes. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized.

Studies have quantified the extent of matrix effects in the analysis of contraceptive hormones. One investigation found a signal intensity decrease ranging from 15% to 66% due to ion suppression. cdc.gov However, by using deuterated internal standards, the method was able to control for this variability and deliver accurate results. cdc.gov While stable isotope-labeled standards are highly effective, it is noted that they may not always perfectly compensate for all matrix effects, making careful method development—including efficient sample preparation and chromatographic separation—crucial for minimizing these interferences. nih.gov The use of isotopic labeling is considered vital for confirming metabolite structures and removing endogenous interferences, thereby ensuring the reliability of the quantitative data. nih.gov

Table 3: Findings on Matrix Effects and Mitigation Using Deuterated Internal Standards
ObservationMitigation StrategyResultSource
Signal intensity decrease of 15-66% due to ion suppression.Use of deuterated internal standards.Variable ion suppression was effectively controlled, ensuring accurate quantification. cdc.gov
Endogenous compounds interfere with xenobiotic metabolites.Use of isotopic labeling (deuterated compounds).Crucial for removing endogenous interferences and confirming metabolite structures. researchgate.netnih.gov
Stable isotope-labeled standards do not always perfectly compensate for matrix effects.Comprehensive evaluation of mobile phases, sample preparation, and instrumentation.Appropriate chromatographic conditions and sample pre-treatment are critical to obtaining reliable results. nih.gov

Research on Metabolic Pathways and Biotransformation Mechanisms

Elucidation of Ethynyl (B1212043) Estradiol (B170435) Metabolic Fate Using Deuterated Analogs

Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique for studying drug metabolism. nih.govnih.gov By replacing hydrogen atoms with deuterium at specific positions on the EE2 molecule, researchers can distinguish the drug and its metabolites from endogenous compounds that might otherwise interfere with analysis. nih.govnih.gov This approach enhances the accuracy of detection and structural elucidation using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdntb.gov.uaresearchgate.net

The biotransformation of xenobiotics like EE2 can produce both stable metabolites, which are readily excreted, and unstable, reactive metabolites. nih.govnih.gov These reactive species, such as quinones and epoxides, are electrophilic and can covalently bind to macromolecules like proteins and DNA, which has been linked to toxicity. nih.govdntb.gov.ua

The use of deuterated EE2 analogs helps confirm the formation of known stable metabolites and identify previously uncharacterized ones. nih.govnih.gov To detect reactive metabolites, in vitro studies often employ trapping agents, such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC). nih.gov These agents are soft nucleophiles that react with electrophilic metabolites to form stable adducts that can be analyzed. nih.gov Isotopic labeling is crucial in this process, as it helps to confirm the structures of these trapped adducts and differentiate them from the complex biological matrix. nih.govnih.govresearchgate.net For example, studies with deuterated EE2 have confirmed that hydroxylation and subsequent adduction with trapping agents occur on the A-ring of the steroid. nih.gov

Deuterium labeling allows for the precise tracing of specific atoms throughout the biotransformation process. When a deuterated analog is metabolized, the mass shift in the resulting metabolites provides clear evidence of which parts of the molecule have been modified.

For instance, in studies of EE2 metabolism, a deuterated version of a glutathione adduct showed an exchange of two deuterium labels, confirming that both double hydroxylation and adduction took place on the A-ring. nih.gov This level of detail is essential for pinpointing the exact sites of metabolic reactions and understanding the mechanisms of the enzymes involved. nih.govnih.gov This methodology helps to build a comprehensive map of the metabolic pathways, clarifying how the parent compound is sequentially modified. nih.gov

Enzyme Systems Involved in 2-Methyl-d3 Ethynyl Estradiol and EE2 Metabolism

The metabolism of EE2 is a multi-step process involving several key enzyme systems, primarily categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I metabolism of EE2 is dominated by hydroxylation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily found in the liver. wikipedia.orgwikipedia.org These monooxygenases introduce hydroxyl (-OH) groups onto the EE2 molecule, making it more water-soluble and preparing it for Phase II conjugation. wikipedia.org

The primary hydroxylation pathway for EE2 is 2-hydroxylation, which leads to the formation of 2-hydroxyethynyl estradiol. nih.govmdpi.com Several CYP isoforms are capable of catalyzing this reaction, with CYP3A4 being the major contributor in the human liver. nih.gov Studies have shown that CYP3A4 can be responsible for approximately 54% of 2-hydroxy-EE formation. nih.gov Other isoforms, including CYP2C9, CYP1A1, CYP1A2, and CYP2C19, also contribute to this pathway. nih.gov

A minor, but significant, pathway is 4-hydroxylation, which produces 4-hydroxyethynyl estradiol. This reaction is catalyzed by enzymes like CYP1B1, which is expressed in estrogen-regulated tissues such as the breast and uterus. wikipedia.org The resulting hydroxylated metabolites are known as catechol estrogens. mdpi.comwikipedia.org

CYP IsoformPrimary Role in EE2 MetabolismLocation
CYP3A4Major contributor to 2-hydroxylation. wikipedia.orgnih.govLiver, Intestine wikipedia.org
CYP2C9Significant role in 2-hydroxylation. nih.govLiver nih.gov
CYP1A2Catalyzes 2- and 4-hydroxylation. clinpgx.orgLiver clinpgx.org
CYP1B1Primarily responsible for 4-hydroxylation. wikipedia.orgExtrahepatic tissues (breast, ovary, uterus) wikipedia.org

Following Phase I hydroxylation, EE2 and its metabolites undergo Phase II conjugation reactions to facilitate their excretion from the body. nih.govresearchgate.net This involves the covalent attachment of endogenous molecules, which significantly increases their water solubility. nih.gov

UDP-Glucuronosyltransferases (UGTs) catalyze glucuronidation, the attachment of glucuronic acid to the estrogen molecule. nih.govresearchgate.net This is a major pathway for the elimination of EE2. drugbank.com The UGT1A1 enzyme, in particular, has been identified as a key player in the glucuronidation of ethinylestradiol, specifically forming ethinylestradiol-3-glucuronide. nih.govdrugbank.com After oral administration, the 3-glucuronide is an important metabolite found in circulation. nih.gov

Sulfotransferases (SULTs) are responsible for sulfation, the addition of a sulfonate group. nih.govnih.gov Ethinyl estradiol sulfates are major circulating metabolites of EE2. nih.gov The SULT1A1 enzyme is known to catalyze the sulfonation of estrogens, converting them into inactive estrogen sulfates that can be stored in the blood or excreted. nih.gov

Enzyme FamilySpecific EnzymeFunction in EE2 MetabolismResulting Metabolite
UDP-Glucuronosyltransferases (UGTs)UGT1A1 nih.govdrugbank.comAttaches glucuronic acid to EE2. nih.govEthinylestradiol-3-glucuronide drugbank.com
Sulfotransferases (SULTs)SULT1A1 nih.govAttaches a sulfate (B86663) group to estrogens. nih.govEthinyl estradiol sulfates nih.gov

The catechol estrogens produced by CYP enzymes, such as 2-hydroxy-EE2, undergo a further metabolic step involving methylation. This reaction is catalyzed by Catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov COMT transfers a methyl group to one of the hydroxyl groups of the catechol estrogen, effectively inactivating it. nih.govnih.gov

This methylation is a crucial detoxification pathway. By converting catechol estrogens into methoxyestrogens (e.g., 2-methoxyestradiol), COMT prevents the accumulation of these metabolites. nih.govnih.gov If not methylated, catechol estrogens can be oxidized to form reactive quinones, which can lead to cellular damage. wikipedia.orgnih.gov Therefore, COMT plays a protective role by ensuring the safe inactivation and subsequent elimination of these potentially harmful hydroxylated metabolites. nih.gov

In Vitro Metabolic Models and Methodologies

In vitro models are crucial for elucidating the metabolic fate of xenobiotics like this compound. These systems allow for the investigation of specific enzymatic reactions and cellular processes in a controlled environment, providing a foundational understanding of the compound's biotransformation.

Isolated hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a primary tool for studying the Phase I metabolism of drugs. nih.gov These preparations are rich in cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast array of compounds, including estrogens. nih.gov For this compound, incubation with human or rat liver microsomes in the presence of cofactors like NADPH is a standard method to identify the primary oxidative metabolites. tandfonline.comnih.gov

Studies have shown that the 2-hydroxylation, mediated primarily by CYP3A4, is a major metabolic pathway for ethynyl estradiol. nih.gov The deuterium label in this compound can be instrumental in confirming this pathway and quantifying the formation of catechol estrogens. The presence of the deuterium atoms can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide further details about the reaction mechanism.

Beyond microsomes, other enzyme systems can be employed. For instance, recombinant human CYP enzymes expressed in insect or bacterial cells allow for the investigation of the specific roles of individual CYP isoforms (e.g., CYP2C9, CYP3A4) in the metabolism of the compound. nih.govnih.gov Furthermore, cytosolic fractions can be used to study Phase II conjugation reactions, such as sulfation and glucuronidation, which are critical for the detoxification and elimination of estrogen metabolites. nih.gov

While microsomal systems are excellent for studying specific enzymatic reactions, they lack the complexity of a whole cell. Primary cultures of hepatocytes provide a more physiologically relevant model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and cellular architecture. dntb.gov.ua

In hepatocyte cultures, researchers can investigate the complete metabolic profile of this compound, including the interplay between oxidation and conjugation reactions. dntb.gov.ua These models allow for the identification of a wider range of metabolites, including those that may be formed through sequential metabolic steps. The use of deuterated compounds in such systems, coupled with advanced analytical techniques like high-resolution mass spectrometry, facilitates the confident identification and structural elucidation of novel metabolites. nih.gov

Breast cancer cell lines, such as MCF-7 and T-47D, are also valuable models for studying estrogen metabolism, particularly in the context of hormone-responsive cancers. mdpi.com These cells express estrogen receptors and the metabolic enzymes necessary for estradiol metabolism, providing insights into how this compound might be processed within target tissues. mdpi.com

To further delineate the specific enzymes involved in the metabolism of this compound, co-incubation studies with known metabolic inhibitors and inducers are employed.

Inducers: Conversely, pre-treating animal models or hepatocyte cultures with inducers of specific CYP enzymes can confirm their role in the compound's metabolism. For instance, rifampicin (B610482) is a well-known inducer of CYP3A4. nih.gov An increased rate of metabolism of this compound following treatment with rifampicin would provide strong evidence for the involvement of CYP3A4. nih.gov

These studies are critical for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes, leading to altered clearance and potential toxicity. researchgate.netnih.gov

Model/Methodology Key Enzymes/Processes Investigated Information Gained Example Application for this compound
Isolated Hepatic MicrosomesCytochrome P450 (CYP) enzymes (Phase I)Identification of primary oxidative metabolites, determination of enzyme kinetics.Quantifying the formation of 2-hydroxy-2-methyl-d3-ethynyl estradiol.
Recombinant CYP EnzymesSpecific CYP isoforms (e.g., CYP3A4, CYP2C9)Role of individual enzymes in specific metabolic pathways.Confirming the primary role of CYP3A4 in 2-hydroxylation.
Hepatocyte CulturesPhase I and Phase II enzymes, cellular transportComprehensive metabolic profiling, interplay between different metabolic pathways.Identifying both oxidative and conjugated metabolites in a single system.
Breast Cancer Cell LinesEstrogen metabolism in target tissuesTissue-specific metabolism and potential for local activation or inactivation.Understanding the metabolic fate in hormone-responsive cancer cells.
Co-incubation with InhibitorsSpecific enzyme activityDelineating the contribution of individual enzymes to overall metabolism.Using ketoconazole (B1673606) to block CYP3A4-mediated metabolism.
Co-incubation with InducersEnzyme induction and its effect on metabolismConfirming the involvement of specific inducible enzymes.Using rifampicin to increase the rate of CYP3A4-mediated metabolism.

Investigations into Enterohepatic Recirculation and Deconjugation Processes

After hepatic metabolism, conjugated metabolites of this compound, such as glucuronides and sulfates, are excreted into the bile and enter the gastrointestinal tract. mdpi.com These conjugated forms are generally more water-soluble and less biologically active, marking them for elimination.

However, the gut microbiota possesses a diverse array of enzymes, including β-glucuronidases and sulfatases, that can cleave these conjugates. researchgate.netnih.gov This deconjugation process regenerates the parent compound or its active metabolites, which can then be reabsorbed from the intestine. biomesight.com The collection of gut microbial genes that encode these estrogen-metabolizing enzymes is often referred to as the "estrobolome". mdpi.com

In research settings, understanding the extent of enterohepatic cycling is crucial for accurately interpreting pharmacokinetic data and for designing appropriate dosing regimens. Animal studies have provided convincing evidence for the importance of this process for estrogens. nih.gov The use of germ-free animals or the administration of antibiotics that alter the gut microbiota can be employed to investigate the specific contribution of bacterial enzymes to the enterohepatic recirculation of this compound.

Mechanistic Studies of Estrogen Action and Cellular Responses in Research Models

Regulation of Gene Expression and Transcriptional Networks

The ultimate function of the classical estrogen signaling pathway is the precise regulation of gene expression, which underpins the physiological effects of estrogens.

The cornerstone of direct genomic signaling is the interaction between the activated ER dimer and Estrogen Responsive Elements (EREs) on the DNA. nih.gov EREs are specific palindromic DNA sequences located in or near the promoter regions of estrogen-target genes. nih.gov The binding of the ERα or ERβ homodimer to an ERE serves as an anchor point for the recruitment of a large complex of proteins, including co-activators and co-repressors. nih.govnih.gov

Co-activator proteins, such as those with histone acetyltransferase (HAT) activity, help to remodel the chromatin into a more open, transcriptionally active state. frontiersin.orgnih.gov This "loosening" of the chromatin allows for the assembly of the general transcription machinery, including RNA polymerase II, at the gene's promoter, leading to the initiation of transcription. frontiersin.org Conversely, the recruitment of co-repressor complexes, which can include histone deacetylases (HDACs), results in chromatin condensation and transcriptional repression. nih.govnih.gov The specific set of genes regulated by 2-Methyl-d3 Ethynyl (B1212043) Estradiol (B170435) depends on the cell type, the relative expression of ERα and ERβ, and the availability of specific co-regulator proteins. nih.gov

Modulation of Cell Cycle Regulatory Genes and Proteins

The progression of the cell cycle is a tightly regulated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Estrogenic compounds are known to exert significant influence over this machinery.

Research on 2-methoxyestradiol (B1684026) (2ME2), a metabolite of estradiol, has demonstrated its ability to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines. nih.govnih.govcansa.org.za This is achieved through the modulation of key regulatory proteins. For instance, studies have shown that 2ME2 can lead to an increase in the expression of p21, a potent CDK inhibitor, and an accumulation of phosphorylated cdc2. nih.govnih.gov Furthermore, 2ME2 has been observed to upregulate cyclin B1 and its regulatory proteins, wee1 and phospho-cdc25C, which are critical for the G2/M transition. nih.gov In some cell types, 2ME2 has been shown to down-regulate the expression of p34cdc2 and cyclin B1, leading to increased apoptosis. nih.gov

While direct studies on 2-Methyl-d3 Ethynyl Estradiol are not available, it is plausible that its effects on cell cycle regulatory genes and proteins would be comparable to those of other estrogenic compounds, although its specific potency and metabolic stability due to the deuteration are yet to be determined.

Interactive Data Table: Modulation of Cell Cycle Proteins by 2-Methoxyestradiol (2ME2)

Cell LineProteinEffect of 2ME2Reference
Prostate Cancer Cellsp21Increased expression nih.gov
Prostate Cancer Cellscdc2Increased phosphorylation nih.gov
Prostate Cancer CellsCyclin B1Upregulation nih.gov
Prostate Cancer Cellswee1Upregulation nih.gov
Prostate Cancer Cellsphospho-cdc25CUpregulation nih.gov
MCF-7p34cdc2Down-regulation nih.gov
MCF-7Cyclin B1Down-regulation nih.gov
CEM T-lymphoblastic leukemia cellsp21Upregulated expression nih.gov

Analysis of Downstream Transcriptional Targets

The binding of estrogenic compounds to estrogen receptors (ERs) initiates a cascade of events leading to the transcriptional regulation of a multitude of downstream target genes. cancer.gov These genes are involved in a wide array of cellular functions, including proliferation, differentiation, and apoptosis.

Ethinyl estradiol, upon binding to the ER, activates the transcription of genes containing estrogen response elements (EREs) in their promoter regions. cancer.gov Studies have identified a set of genes whose expression is significantly altered by exposure to ethinyl estradiol in a dose-dependent manner. oup.com These genes are implicated in various cellular pathways and can serve as a transcript profile characteristic of potent estrogen-receptor agonists. oup.com

Furthermore, estrogen receptors can also modulate gene expression through non-genomic pathways, which involve the activation of cytoplasmic signaling cascades. For example, 17β-estradiol has been shown to induce the transcriptional activation of Stat-regulated promoters through pathways involving MAPK, Src-kinase, and phosphatidylinositol-3-kinase. nih.gov

Specific downstream transcriptional targets of this compound have not been identified in the current body of scientific literature. However, it is expected that they would largely overlap with those of ethynyl estradiol and other estrogenic compounds.

Cellular Proliferation and Differentiation Studies in Experimental Systems

In Vitro Cell Line Models for Proliferative Responses

The proliferative effects of estrogenic compounds are frequently studied in vitro using various cancer cell lines. Estrogen receptor-positive breast cancer cell lines, such as MCF-7, are commonly used models to investigate estrogen-induced cell proliferation. nih.gov Both estradiol and ethinyl estradiol have been shown to elicit a significant increase in the proliferation rate of these cells. nih.gov

The metabolite 2ME2, in contrast, often exhibits antiproliferative effects. It has been shown to inhibit the proliferation of a wide variety of tumor and non-tumor cell lines. aacrjournals.orgnih.gov For instance, 2ME2 has been demonstrated to reduce cell numbers in esophageal carcinoma cell lines. cansa.org.za Interestingly, the effects of 2ME2 can be dose-dependent, with low concentrations sometimes stimulating proliferation and higher concentrations being inhibitory. cansa.org.za

There is no available data on the proliferative responses of any in vitro cell line models to this compound.

Molecular Mechanisms Driving Cell Cycle Progression (e.g., DNA synthesis, cyclin D1 expression)

Estrogens are known to stimulate cell cycle progression by influencing the molecular machinery that drives DNA synthesis and the transition between cell cycle phases. A key event in estrogen-induced proliferation is the upregulation of cyclin D1, which in complex with CDK4 and CDK6, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. nih.gov

Studies have shown that estrogen treatment of breast cancer cells leads to increased cyclin D1 expression. nih.gov Furthermore, estrogen can stimulate DNA synthesis in ER-positive cells. mdpi.comnih.gov

2-Methoxyestradiol has been shown to arrest triple-negative breast cancer cells in the S-phase of the cell cycle and significantly reduce the levels of cyclin D1, CDK4, and CDK6. nih.gov

The impact of this compound on these specific molecular mechanisms remains to be investigated.

Interactive Data Table: Effects of Estrogenic Compounds on Molecular Drivers of Cell Cycle Progression

CompoundCell LineMolecular TargetEffectReference
EstrogenBreast Cancer CellsCyclin D1Increased expression nih.gov
EstrogenER-positive cellsDNA synthesisStimulation mdpi.comnih.gov
2-MethoxyestradiolTriple-negative breast cancer cellsCyclin D1Reduced levels nih.gov
2-MethoxyestradiolTriple-negative breast cancer cellsCDK4Reduced levels nih.gov
2-MethoxyestradiolTriple-negative breast cancer cellsCDK6Reduced levels nih.gov

Epigenetic Modifications in Response to Estrogenic Compounds in Research Models

Analysis of DNA Methylation Patterns

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Estrogenic compounds can induce a wide range of epigenetic changes, including alterations in DNA methylation patterns. mdpi.com

Estradiol (E2) can promote DNA methylation at the promoter or enhancer regions of target genes, often leading to gene silencing. mdpi.com For example, E2 treatment has been shown to increase the expression of DNMT3b, a de novo DNA methyltransferase, in ERα-positive MCF7 cells, resulting in the methylation of specific gene promoters. mdpi.com Conversely, estrogens are also involved in DNA demethylation processes, which can lead to gene activation. mdpi.com

In utero exposure to the synthetic estrogen ethinyl estradiol has been found to cause long-lasting changes in the methylation of genes that regulate cell fate. diethylstilbestrol.co.uk Furthermore, ethinyl estradiol exposure can result in a significant reduction in global DNA methylation in splenic leukocytes of mice. nih.gov

The specific effects of this compound on DNA methylation patterns have not been reported. Given the known epigenetic effects of its parent compound, it is an area that warrants future investigation.

Modulation of MicroRNA (miRNA) Expression Profiles

Estrogenic compounds are significant regulators of microRNA (miRNA) expression, which are small non-coding RNAs that post-transcriptionally control gene expression by causing mRNA degradation or translational inhibition. nih.gov The interaction between estrogens and miRNA biogenesis is a critical aspect of their mechanism of action. In human breast cancer cells (MCF-7), estradiol (E2) has been shown to both suppress and stimulate the expression of various miRNAs. nih.gov For instance, E2 treatment can inhibit the expression of miR-21, an oncogenic miRNA, through an estrogen receptor α (ERα)-mediated pathway. nih.gov This downregulation of miR-21 correlates with an increased protein expression of its target tumor suppressor genes, such as PTEN and PDCD4. nih.govnih.gov

Conversely, E2 can also upregulate certain miRNAs. Studies in human umbilical vein endothelial cells (HUVEC) revealed that 114 miRNAs were significantly modified after exposure to estradiol. researcher.life This modulation is mediated through different estrogen receptors (ERα, ERβ, and GPER) and affects pathways related to cell survival, lipid metabolism, and reproductive system function. researcher.life The regulation can occur at the processing level, where the E2-ERα complex directly interacts with the Drosha complex, a key component in miRNA maturation, thereby suppressing the processing of specific pri-miRNAs to pre-miRNAs. nih.gov

MicroRNAEffect of EstrogenCell/Tissue ModelKey Target Genes/Pathways AffectedReference
miR-21DownregulatedMCF-7 Breast Cancer CellsPTEN, PDCD4, Bcl-2 (Tumor suppressors, Apoptosis) nih.govnih.gov
miR-206DownregulatedMCF-7 Breast Cancer CellsEstrogen Receptor α (ERα) nih.gov
miR-125a / miR-145Downregulated (at processing level)MCF-7 Breast Cancer CellsSuppression of pri-miRNA to pre-miRNA processing nih.gov
Multiple (114 total)Upregulated & DownregulatedHuman Umbilical Vein Endothelial Cells (HUVEC)Cell death and survival, lipid metabolism, reproductive system function researcher.life

Histone Modification Studies

Estrogen action is deeply intertwined with epigenetic regulation through histone modifications, which alter chromatin structure and gene transcription. nih.gov The two most common modifications are histone acetylation and methylation. nih.gov Histone acetylation, typically an activation signal for transcription, is influenced by estrogens. nih.gov In dorsal hippocampal infusions, 17β-estradiol (E2) was found to increase the acetylation of histone H3, a process linked to the enhancement of memory consolidation. nih.gov This effect appears to be mediated through the ERK signaling pathway and may involve the E2-induced decrease in histone deacetylase 2 (HDAC2) levels. nih.gov

Histone methylation, which can be associated with either gene activation or repression depending on the specific lysine (B10760008) residue methylated, is also regulated by estrogen. nih.gov For example, methylation of histone 3 lysine 4 (H3K4) is generally associated with transcriptional initiation, whereas methylation on H3K27 is a repressive mark. nih.gov Estrogen receptors (ERα and ERβ) can interact with various histone-modifying enzymes. ERα can recruit co-repressor complexes like NuRD and PRC2, which replace activating acetylation marks with repressive methylation marks, thereby inhibiting gene transcription. nih.govresearchgate.net

Histone ModificationEffect of EstrogenMechanism/Associated ProteinsFunctional OutcomeReference
Histone H3 AcetylationIncreasedMediated by ERK pathway; potential decrease in HDAC2Activation of gene transcription (e.g., memory consolidation) nih.gov
Histone H3 Lysine 4 (H3K4) MethylationModulatedInteraction with histone methyltransferases (e.g., MLL2)Activation of gene transcription nih.gov
Histone H3 Lysine 27 (H3K27) MethylationIncreasedRecruitment of co-repressor complexes (PRC2, EZH2) by ERαRepression of gene transcription nih.gov
General Histone Acetylation/DeacetylationModulatedERα interaction with histone modification enzymes (HDAC, p300)Chromatin remodeling and regulation of tumorigenesis nih.govresearchgate.net

Immunomodulatory Effects and Cell-Mediated Responses in Research Models

Estrogenic compounds exert significant immunomodulatory effects, altering the function of various immune cells. In murine models, estrogen has been shown to have marked and differential effects on the secretion of chemokines from activated splenocytes, which are a diverse population of leukocytes. dntb.gov.ua This indicates that estrogens can directly influence the functional responses of splenic immune cell subsets. Treatment with estrogen was found to significantly increase the secretion of specific chemokines such as MCP-1, MCP-5, and eotaxin by these cells. dntb.gov.ua Such alterations in chemokine profiles suggest that estrogens can orchestrate the trafficking and activation of specific immune cell populations, thereby shaping the nature of an immune response.

A key mechanism of estrogen-mediated immunomodulation is the regulation of cytokine production. nih.gov Research has consistently shown that estrogens can alter the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, ethinyl estradiol has been demonstrated to lower T-cell secretion of the pro-inflammatory cytokines IL-6 and TNF-α in a model of collagen-induced arthritis. nih.gov Similarly, estradiol can suppress the production of IL-6 and TNF-α induced by Toll-like receptor 3 (TLR3) ligands in endometrial epithelial cells. nih.govresearchgate.net In other models, estradiol treatment led to a significant increase in the anti-inflammatory cytokine IL-10 in the dorsal root ganglion, while simultaneously lowering levels of pro-inflammatory TNF-α and IL-1β in the spinal cord. nih.gov This demonstrates that estrogens can directly alter cytokine levels independent of the hypothalamic-pituitary-adrenal (HPA) axis, highlighting a direct immunoregulatory role. nih.gov

CytokineEffect of EstrogenResearch Model/ContextReference
IL-6Decreased/SuppressedOvariectomized mice; T-cells in collagen-induced arthritis; Endometrial cells nih.govnih.gov
TNF-αDecreased/LoweredT-cells in collagen-induced arthritis; Spinal cord of rats nih.gov
IL-1βDecreased/LoweredSpinal cord of rats nih.gov
IL-10IncreasedDorsal root ganglion of rats nih.gov

The innate immune system's Toll-like receptors (TLRs) are crucial for recognizing pathogens and initiating inflammatory responses, and their signaling is a target for modulation by estrogens. frontiersin.orgmdpi.com Estradiol can directly affect TLR expression and function. For example, 17β-estradiol suppresses cytokine and chemokine production that is induced by the activation of TLR3 in endometrial cells. nih.govresearchgate.net Furthermore, estradiol has been shown to modulate TLR5 signaling in response to its ligand, flagellin. nih.gov It can inhibit transcription from the TLR5 promoter and decrease TLR5-mediated NF-κB transcriptional activity. nih.gov Conversely, estradiol can have a synergistic effect on flagellin-induced activation of the AP-1 transcription factor, another key downstream target of TLR signaling. nih.gov These findings indicate that estrogens can fine-tune TLR-mediated innate immune responses, which has implications for susceptibility to infections and the course of inflammatory diseases. nih.govnih.gov

Applications of 2 Methyl D3 Ethynyl Estradiol in Preclinical Research Models

In Vitro Model Systems for Mechanistic Research

In vitro models provide a controlled environment to dissect the specific molecular and cellular mechanisms of action of hormonal compounds, free from the systemic complexities of a whole organism.

Cell-based Assays for Estrogenic Activity Assessment

Cell-based assays are fundamental for determining the estrogenic potency and receptor-binding affinity of compounds like 2-Methyl-d3 Ethynyl (B1212043) Estradiol (B170435). These assays typically utilize engineered cell lines that express estrogen receptors (ERα and ERβ) and contain a reporter gene system linked to estrogen response elements. When an estrogenic compound binds to the receptor, it triggers a signaling cascade that results in a measurable output, such as luminescence or a color change.

The primary purpose of using the deuterated form in these assays is to confirm that the isotopic labeling does not alter the compound's biological activity compared to its unlabeled counterpart. This validation is crucial before its use as a tracer in more complex studies. Research has demonstrated that various A-ring-substituted estradiol analogs exhibit significant antiproliferative activity in different tumor cell lines, and such assays are critical for initial screening. researchgate.net These in vitro systems are essential for identifying chemicals that may increase the synthesis of endogenous hormones like estradiol and progesterone, which is a key consideration in endocrine research. nih.gov

Table 1: Characteristics of Cell-based Estrogenic Activity Assays

Assay Type Principle Typical Endpoint Information Gained
Receptor Binding Assay Competitive binding between the test compound and a radiolabeled estrogen for the estrogen receptor. Displacement of radiolabeled ligand. Binding affinity (Ki) for ERα and ERβ.
Reporter Gene Assay Activation of a reporter gene (e.g., luciferase) linked to an estrogen response element in cells expressing ER. Light production, color change. Transcriptional activation potency (EC50).
Cell Proliferation Assay Measurement of cell growth in estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells). Increase in cell number or metabolic activity. Mitogenic or anti-proliferative effect.

| Gene Expression Analysis | Quantification of endogenous estrogen-regulated gene transcripts (e.g., pS2, GREB1) via qRT-PCR. | mRNA levels. | Target gene regulation. |

Organoid and Tissue Culture Models for Hormone Response Studies

Organoid and tissue culture models offer a more physiologically relevant system than traditional 2D cell cultures by preserving the three-dimensional architecture and cellular heterogeneity of the original tissue. nih.gov Mammary gland and endometrial organoids, for instance, are powerful tools for studying the response to sex hormones like estrogens. nih.govnih.gov

In Vivo Animal Models for Systemic Research

In vivo models are indispensable for understanding the systemic effects of a compound, including its metabolism, distribution throughout the body, and its influence on complex endocrine and physiological processes.

Rodent Models for Metabolic and Endocrine Studies

Rodent models, particularly mice and rats, are widely used in endocrine research to study the effects of exogenous hormonal compounds. nih.gov When studying a compound like 2-Methyl-d3 Ethynyl Estradiol, these models are crucial for elucidating its metabolic profile. The stable isotope label is the key feature for these studies. By administering the deuterated compound, researchers can use mass spectrometry to distinguish it and its metabolites from the body's own endogenous estrogens. nih.gov

This approach allows for the unambiguous identification and quantification of metabolic products in various biological samples, such as plasma, urine, and tissues. For example, a study on a related compound, 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol, in rats identified its major metabolites and patterns of excretion in bile. nih.gov Such studies are vital for understanding how modifications to the estradiol structure, such as 2-methylation, influence its biotransformation and clearance from the body. These models also help in understanding how external estrogens interfere with the hypothalamic-pituitary-gonadal axis and other hormone-regulated systems. mdpi.com

Applications in Comparative Pharmacokinetic and Pharmacodynamic Research Using Isotopic Tracers

Isotopic tracers are central to modern pharmacokinetic (PK) and pharmacodynamic (PD) research. nih.gov Pharmacokinetics describes what the body does to a drug (absorption, distribution, metabolism, excretion - ADME), while pharmacodynamics describes what the drug does to the body. This compound, as a stable isotope-labeled tracer, offers significant advantages over radioactive tracers, primarily by avoiding radiation exposure and the associated handling and disposal challenges.

In comparative PK studies, the deuterated compound can be co-administered with its unlabeled version via different routes (e.g., labeled intravenously and unlabeled orally). By measuring the ratio of labeled to unlabeled compound in the bloodstream over time, researchers can determine the absolute bioavailability of the oral formulation with high precision in a single experiment. nih.gov This "double-tracer" approach is more efficient, requiring fewer subjects and samples. nih.gov High-resolution mass spectrometry is capable of differentiating between various isotopically labeled tracers, enabling complex multi-tracer studies to investigate metabolism. researchgate.net

Table 2: Comparison of Isotopic Tracers in Pharmacokinetic Studies

Feature Stable Isotope Tracers (e.g., this compound) Radioactive Tracers (e.g., ¹⁴C, ³H)
Detection Method Mass Spectrometry (LC-MS/MS) Scintillation Counting, Autoradiography
Safety Non-radioactive, generally considered safe. Radioactive, requires special handling and disposal.
Clinical Use Can be used in early-phase clinical trials and special populations. Use is highly restricted, especially in women of childbearing potential.
Resolution High specificity; can distinguish tracer from endogenous molecules. Provides a total radioactivity count, cannot distinguish parent from metabolite without chromatography.

| "Tracer Effect" | Minimal to none; deuterium (B1214612) substitution has a negligible effect on chemical properties. | Potential for isotope effects, though typically minor for ¹⁴C. |

Investigating Hormone-Dependent Biological Processes in Animal Systems

Beyond metabolism and pharmacokinetics, this compound is used to investigate how synthetic estrogens influence hormone-dependent biological processes in whole animal systems. The ability to accurately trace the compound allows for direct correlation between its concentration in a specific target tissue and the resulting physiological or behavioral effect.

For instance, researchers can study the impact of developmental exposure to this compound on the maturation of the reproductive tract or on neuroendocrine circuits that control reproductive behaviors in adulthood. researchgate.netresearchgate.net By measuring the concentration of the deuterated tracer in tissues like the uterus, ovaries, or specific brain regions (e.g., the hypothalamus), scientists can establish a clear link between tissue exposure and observed outcomes, such as changes in gene expression or alterations in sexual behavior. mdpi.com This provides a more precise understanding of the dose-response relationship at the target organ level, which is critical for assessing the potential impacts of endocrine-active compounds. nih.gov

Development of Research Tools and Reference Materials

The precision required in preclinical research, particularly in endocrinology and pharmacology, necessitates the development of highly accurate and reliable analytical tools. This compound, a stable isotope-labeled (SIL) form of a synthetic estrogen, serves as a critical reference material in this context. Its utility is particularly pronounced in the standardization of analytical methodologies and in ensuring the comparability of research findings across different laboratories.

Contribution to Standardized Analytical Methods in Steroid Research

This compound plays a pivotal role in the development and validation of standardized analytical methods, primarily those utilizing mass spectrometry (MS) coupled with chromatography techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). sigmaaldrich.comnih.gov Its most significant contribution is its function as an ideal internal standard (IS). researchgate.netlumiprobe.com

An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest (in this case, Ethynyl Estradiol) that is added in a known quantity to a sample before processing. nih.gov Because this compound behaves almost identically to the unlabeled Ethynyl Estradiol during extraction, derivatization, and ionization, it can effectively compensate for variations in sample preparation and analytical detection. sigmaaldrich.com This minimizes errors and enhances the accuracy, precision, and reproducibility of the quantification. nih.gov

The key advantages of using a deuterated standard like this compound include:

Correction for Matrix Effects: Biological samples such as plasma or tissue homogenates are complex matrices that can suppress or enhance the MS signal of the analyte. The SIL internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

Compensation for Procedural Losses: During multi-step sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), some amount of the analyte may be lost. The internal standard is lost at a proportional rate, ensuring the final analyte-to-IS ratio remains constant and the calculated concentration is accurate. sigmaaldrich.comresearchgate.net

Improved Precision and Accuracy: By accounting for analytical variability, the use of a stable isotope-labeled internal standard significantly improves the reliability of the method. nih.gov Method validation studies for quantifying steroid hormones consistently demonstrate high precision and accuracy when a deuterated internal standard is employed. researchgate.netmdpi.com

Research findings have validated the use of deuterated Ethynyl Estradiol in establishing robust analytical methods. For instance, a sensitive LC-MS/MS method for determining Ethynyl Estradiol in human plasma used Ethinyl Estradiol-d4 as the internal standard. The validation of this method demonstrated excellent performance across key analytical parameters. researchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for Ethynyl Estradiol Using a Deuterated Internal Standard
ParameterResultSignificance in Method Standardization
Linearity (Correlation Coefficient, r²)≥ 0.9942 researchgate.netEnsures the response of the instrument is proportional to the analyte concentration across a specified range.
Mean Extraction Recovery (%)68.48% researchgate.netDemonstrates the efficiency of the sample preparation process. The internal standard corrects for incomplete recovery.
Intra- and Inter-Day Precision (% CV)< 19.74% researchgate.netIndicates high reproducibility of the method both within the same day and on different days, a hallmark of a standardized procedure.
Lower Limit of Quantitation (LLOQ)5.0 pg/mL researchgate.netDefines the lowest concentration that can be reliably quantified, showcasing the method's sensitivity.

Data synthesized from a validation study for an Ethynyl Estradiol assay using Ethinyl Estradiol-d4 as an internal standard. researchgate.net

Facilitating Inter-laboratory Comparison in Research Studies

A fundamental challenge in preclinical research is ensuring that data generated in one laboratory can be accurately compared to data from another. Variability in instrumentation, reagents, and protocols can lead to significant discrepancies in results. nist.gov The use of certified reference materials, such as this compound, is essential for bridging this gap and facilitating meaningful inter-laboratory comparisons. mdpi.com

When different research groups employ the same well-characterized, high-purity internal standard, it serves as a common point of reference. This practice helps to harmonize analytical methods across different sites by minimizing a major source of systematic error: the quantification process. nist.gov If each laboratory calibrates its measurements against the same reliable standard, the between-laboratory variability is significantly reduced. nist.gov

The process works as follows:

Method Harmonization: Laboratories participating in a collaborative study agree to use a specific analytical method that incorporates this compound as the internal standard.

Cross-Validation: Samples with known concentrations (quality controls) are shared among the labs. Each lab analyzes these samples using the harmonized method.

Data Comparison: Because the internal standard corrects for lab-specific variations in sample handling and instrument response, the final calculated concentrations for the quality control samples should be highly consistent among the participating laboratories.

Table 2: Impact of Internal Standard on Inter-Laboratory Data Comparability
ScenarioBetween-Laboratory Coefficient of Variation (%CV)Implication for Data Comparison
Without a Common Stable Isotope-Labeled Internal StandardHigh (e.g., >15-30%) nist.govDifficult to determine if differences in results are due to true biological effects or analytical inconsistencies. Comparison is unreliable.
With a Common Stable Isotope-Labeled Internal Standard (e.g., this compound)Low (e.g., <15%) mdpi.comnist.govIncreased confidence that observed differences are real, allowing for valid comparison and meta-analysis of data from different research sites.

By providing a stable and reliable anchor for quantification, this compound not only improves the quality of data within a single laboratory but also enhances the validity and impact of broader collaborative research efforts in the preclinical evaluation of steroid compounds.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) Using Isotope Labeling

The use of stable isotope labeling is a powerful technique in the fields of metabolomics and proteomics, providing a means to trace the fate of molecules within complex biological systems. biosyn.comnih.gov 2-Methyl-d3 Ethynyl (B1212043) Estradiol (B170435) is particularly well-suited for these "omics" approaches. In metabolomics, its deuterated methyl group acts as a distinct mass tag. When analyzed with techniques like liquid chromatography-mass spectrometry (LC-MS), the labeled compound and its metabolites can be clearly distinguished from their endogenous, non-labeled counterparts. nih.govnih.gov This allows for the unambiguous identification and quantification of metabolic products, helping to elucidate biotransformation pathways and remove interference from the biological matrix. nih.gov

A study on the metabolism of estradiol, estrone (B1671321), and ethinyl estradiol demonstrated the value of using deuterated versions to detect and characterize both stable metabolites and trapped reactive adducts in liver microsomes. nih.gov This approach confirmed the formation of known metabolites and identified previously uncharacterized ones. nih.gov

In proteomics, isotope labeling is used for quantitative analysis of protein expression and interaction. researchgate.net While not directly incorporated into proteins, deuterated estrogens can be used in techniques like chemical proteomics to identify protein targets. By comparing the proteins that interact with the labeled versus unlabeled estrogen, researchers can identify specific binding partners, including receptors and metabolizing enzymes, with high confidence. This integration provides a clearer picture of the compound's mechanism of action at a molecular level.

Table 1: Applications of Isotope Labeling in Omics Studies

Omics Field Application of 2-Methyl-d3 Ethynyl Estradiol Key Advantage Relevant Technologies
Metabolomics Tracing biotransformation pathways of the synthetic estrogen. Differentiates drug metabolites from endogenous compounds. nih.gov LC-MS/MS, GC-MS
Proteomics Identifying specific protein binding partners (e.g., receptors, enzymes). High-confidence identification of drug-protein interactions. Chemical Proteomics, Affinity Purification-Mass Spectrometry
Transcriptomics Measuring changes in gene expression in response to the specific compound. Links receptor activation by the labeled drug to downstream genetic pathways. RNA-Seq, Microarrays

High-Throughput Screening Methodologies for Estrogen Receptor Modulators in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for their biological activity. bmglabtech.comalitheagenomics.com this compound can serve as a valuable tool in HTS assays designed to identify new estrogen receptor (ER) modulators.

In competitive binding assays, the labeled compound can be used as a tracer ligand. A typical HTS setup would involve incubating the estrogen receptor with this compound and a library of test compounds. The displacement of the labeled ligand by a test compound indicates that the new compound also binds to the receptor. Techniques such as fluorescence polarization (FP) are well-suited for this purpose, as the binding of the fluorescently-tagged estrogen to the large receptor protein results in a high polarization signal, which is lost upon displacement. nih.gov

The primary goal of HTS is to identify "hits" or "leads"—compounds that affect the target in a desired manner. bmglabtech.com These initial findings provide a starting point for more detailed investigation and drug design. bmglabtech.com Using a deuterated standard like this compound in these screens can improve assay sensitivity and reduce ambiguity, facilitating the discovery of novel selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs). researchgate.net

Computational Modeling and In Silico Approaches for Predicting Metabolism and Receptor Interactions

Computational, or in silico, methods are increasingly used to predict the pharmacological properties of drug candidates, reducing the time and cost of laboratory research. mdpi.com These models can be applied to this compound to predict its metabolic fate and interactions with the estrogen receptor.

Molecular docking simulations can model the binding of this compound to the ligand-binding domain of ERα and ERβ. nih.gov These models can predict binding affinity and explore how the deuterated methyl group might influence the ligand's orientation and interaction with key amino acid residues within the binding pocket. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of estrogenic compounds with their biological activity. nih.govresearchgate.net By including data from deuterated compounds, these models can be refined to account for isotopic effects. For instance, the metabolism of estrogens is often carried out by cytochrome P450 (CYP) enzymes. mdpi.com Computational models can predict which CYP isozymes are likely to metabolize this compound and how the deuterium (B1214612) substitution might affect the rate of metabolism due to the kinetic isotope effect, where a C-D bond is stronger and thus slower to break than a C-H bond.

Table 2: In Silico Approaches for Deuterated Estrogen Research

Modeling Technique Application for this compound Predicted Outcomes
Molecular Docking Simulating the interaction with Estrogen Receptor (ERα/ERβ) ligand-binding domains. Binding affinity, specific molecular interactions, conformational changes. nih.govmdpi.com
QSAR Relating structural features to biological activity and receptor selectivity. Predictive models for screening new compounds with improved affinity. nih.gov
Metabolism Modeling Predicting interactions with metabolizing enzymes like Cytochrome P450s. Identification of likely metabolites, prediction of metabolic rates considering kinetic isotope effects. mdpi.comresearchgate.net

Exploration of Novel Biotransformation Pathways and Enzymes for Deuterated Steroids

The metabolism of steroids is a complex process involving a host of enzymes that carry out reactions such as hydroxylation, oxidation, and conjugation. nih.govnih.gov The presence of deuterium in this compound can alter its metabolic profile. The kinetic isotope effect can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond at the methyl group. This can lead to a metabolic shunt, where the compound is processed through alternative, minor pathways that might otherwise be overlooked.

Studying the biotransformation of this deuterated steroid can, therefore, lead to the discovery of novel or less-characterized metabolic pathways. For example, if hydroxylation at the deuterated methyl group is slowed, the parent compound may persist longer, allowing for other enzymes, such as different CYP isoforms or Phase II conjugation enzymes, to act on other parts of the molecule. nih.gov

Furthermore, research has shown that deuteration can sometimes fundamentally alter the biological signaling of a molecule. A study on deuterated Bisphenol-A (BPA) found that proton transfer from the ligand is required to activate certain extranuclear estrogen receptor signaling pathways, an effect that was suppressed by deuteration. biorxiv.org Investigating such phenomena with this compound could reveal new insights into the activation mechanisms of steroid receptors and the enzymes involved in their processing.

The primary enzymes involved in steroid metabolism include Cytochrome P450 (CYP) enzymes for oxidation and hydroxylation, and hydroxysteroid dehydrogenases (HSDs) for interconversions. nih.gov Microbial biotransformation is also a significant area of study, as microorganisms possess a wide array of enzymes capable of modifying steroids in regio- and stereoselective ways. scispace.comslideshare.net

Role of Deuterated Estrogens in Systems Biology Research for Understanding Hormone Homeostasis

Systems biology aims to understand the broader, integrated behavior of biological systems. Deuterated estrogens are invaluable tools in this field for studying hormone homeostasis—the dynamic balance of hormone production, signaling, and clearance. mdpi.comnih.gov

By administering this compound, researchers can trace the entire lifecycle of an exogenous estrogen within a whole organism. This allows for the precise measurement of its absorption, distribution, receptor occupancy, metabolism, and excretion, without the confounding presence of endogenous estrogens. nih.gov Such studies can provide a comprehensive, quantitative understanding of the pharmacokinetic and pharmacodynamic processes that govern estrogen signaling.

Q & A

Basic Research Questions

Q. How can 2-Methyl-d3 Ethynyl Estradiol be identified and characterized in complex biological matrices?

  • Methodological Answer : Utilize high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with deuterated internal standards (e.g., 17α-Ethynyl Estradiol-d4) for precise quantification. Isotope dilution techniques improve accuracy by correcting for matrix interference and instrument variability . For structural confirmation, combine nuclear magnetic resonance (NMR) with tandem MS to resolve isotopic patterns and confirm deuteration sites.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines:

  • PPE : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
  • Exposure Mitigation : Use fume hoods for weighing and handling powders to avoid inhalation of particulates .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
  • Storage : Store in a locked, temperature-controlled environment (< -20°C) to prevent degradation .

Q. How does the deuterated form of ethynyl estradiol affect its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : The deuterium isotope effect reduces metabolic cleavage rates. For example, in hepatic microsome assays, this compound shows delayed glucuronidation compared to non-deuterated analogs. Monitor metabolites (e.g., Ethynyl Estradiol 3-β-D-glucuronide) via LC-MS/MS to quantify kinetic differences .

Advanced Research Questions

Q. What methodological approaches are recommended for quantifying trace levels of this compound in environmental samples?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges enriches the compound from water or soil extracts .
  • Analysis : Employ isotope dilution LC-MS/MS with a deuterated internal standard (e.g., this compound) to achieve detection limits <1 ng/L. Calibrate using matrix-matched standards to account for ion suppression .
  • Validation : Include recovery studies (spiked blanks) and cross-validate with HRGC/HRMS to confirm specificity .

Q. How can researchers address discrepancies in estrogenic activity data between in vitro and in vivo studies involving deuterated estradiol analogs?

  • Methodological Answer :

  • Assay Cross-Validation : Compare receptor-binding affinities (e.g., ERα/β luciferase reporter assays) with tissue-specific responses in animal models (e.g., uterotrophic assays). Adjust for bioavailability differences using pharmacokinetic modeling .
  • Confounding Factors : Control for interspecies metabolic variations (e.g., cytochrome P450 activity) and plasma protein binding rates using equilibrium dialysis .

Q. What are the ethical considerations when designing human studies involving metabolites of synthetic estrogens like this compound?

  • Methodological Answer :

  • Data Privacy : Pseudonymize participant data and store encryption keys separately from datasets .
  • Informed Consent : Disclose potential risks of estrogen exposure (e.g., thrombogenic effects) and ensure comprehension via validated questionnaires .
  • Environmental Ethics : Minimize synthetic estrogen release into wastewater by using closed-system disposal protocols .

Q. How to design a longitudinal study assessing the chronic effects of this compound exposure on non-target organisms?

  • Methodological Answer :

  • Model System : Use zebrafish (Danio rerio) or Daphnia magna for high-throughput ecotoxicological screens. Expose embryos to environmentally relevant concentrations (1–100 ng/L) .
  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and metabolomic (GC-TOF-MS) profiling to identify dysregulated pathways (e.g., vitellogenin synthesis) .
  • Statistical Power : Apply factorial ANOVA to distinguish dose-dependent effects from seasonal variability in hormone sensitivity .

Data Contradiction Analysis

  • Example : Conflicting EC50 values in receptor-binding assays may arise from differences in solvent carriers (e.g., DMSO vs. ethanol). Standardize solvent concentrations (<0.1% v/v) and validate with cell viability assays (e.g., MTT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.